molecular formula C14H16ClN3O2 B1683231 Triadimefon CAS No. 43121-43-3

Triadimefon

Cat. No.: B1683231
CAS No.: 43121-43-3
M. Wt: 293.75 g/mol
InChI Key: WURBVZBTWMNKQT-UHFFFAOYSA-N
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Description

Triadimefon (CAS No. 43121-43-3; C₁₄H₁₆ClN₃O₂; molecular weight 293.75 g/mol) is a systemic triazole fungicide developed by Bayer AG in the 1970s . It inhibits fungal ergosterol biosynthesis, disrupting cell membrane integrity, and is widely used to combat pathogens like rusts, powdery mildews, and Fusarium species . Beyond fungicidal activity, this compound exhibits plant growth-regulating properties, such as suppressing gibberellin synthesis and stimulating photosynthesis under specific conditions . It is thermally stable, with a vapor pressure of 0.058 mPa at 20°C , and is stored at 4°C for laboratory use . Regulatory bodies, including the FAO/WHO, establish maximum residue limits (MRLs) for this compound and its metabolite triadimenol in crops like cereals and tea .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of solvents such as dimethylbenzene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, triadimefon is produced by combining this compound with metal salts via suitable solvents to form a sequential molecular structure. This process involves standing, filtering, washing, and evaporating under vacuum conditions to reduce the irritant odor of this compound. The resulting product is characterized by its slow release, high efficacy, and low toxicity .

Chemical Reactions Analysis

Reactivity Profile

Triadimefon is known to be reactive with several classes of compounds:

  • Incompatible Substances : It is incompatible with strong oxidizing agents and acids, which can lead to hazardous reactions .

  • Reactions with Acid Halides : this compound can react with acid halides and anhydrides, leading to the formation of various derivatives .

  • Active Hydrogen Compounds : The compound also reacts with most active hydrogen compounds, which may affect its stability and biological activity .

Metabolic Pathways

The metabolism of this compound in biological systems involves several key reactions:

  • Hydroxylation : One of the primary metabolic pathways includes hydroxylation of the t-butyl methyl groups, resulting in various hydroxylated metabolites .

  • Oxidation : Limited oxidation to triadimenol has been observed, indicating a potential pathway for conversion between these two closely related compounds .

  • Conjugate Formation : Although minor, conjugate formation occurs during metabolism, leading to glucuronide derivatives that may influence the compound's toxicity and persistence in biological systems .

Environmental Reactions

  • Research Findings on this compound

Recent studies have focused on the pharmacological effects and environmental impacts of this compound:

  • Toxicity Studies : Research indicates that this compound can induce hepatic cytochrome P450 activity, which has implications for its metabolism and potential toxicity .

  • Carcinogenicity Assessments : While this compound itself is not classified as a carcinogen, its structural similarity to other nitroso compounds necessitates further investigation into its long-term effects on health .

  • Environmental Impact : Studies highlight the importance of understanding this compound's degradation products and their ecological consequences, particularly in agricultural runoff scenarios .

This compound exhibits a range of chemical reactions that are significant for its application as a fungicide and its environmental behavior. Its interactions with various chemical agents and metabolic pathways underscore the necessity for ongoing research into its safety profiles and ecological impacts.

Understanding these chemical reactions is essential for improving agricultural practices while safeguarding human health and the environment. Further studies will enhance our knowledge of this compound's behavior in different settings, guiding regulatory decisions and usage guidelines.

  • References

The information provided draws from authoritative sources including NOAA CAMEO Chemicals , NIST WebBook , PubChem , EPA documents , and JMPR evaluations . These references ensure a comprehensive understanding of this compound's chemical reactions and their implications.

Scientific Research Applications

Agricultural Applications

Triadimefon is primarily utilized in agriculture for its fungicidal properties. It is effective against several fungal pathogens affecting crops such as:

  • Cereals : Effective against leaf spot and powdery mildew.
  • Fruits : Used to control diseases like apple scab and gray mold.
  • Vegetables : Controls fungal infections in crops like tomatoes and cucumbers.

Effectiveness Against Fungal Diseases

The effectiveness of this compound varies with concentration and application method. Studies have demonstrated that:

  • At concentrations above 5 mg L1^{-1}, this compound significantly inhibits the growth of Saccharomyces cerevisiae, a common yeast used in brewing, affecting beer flavor and composition .
  • In field studies, this compound has shown to reduce disease incidence by up to 80% when applied correctly.
Crop TypeDisease ControlledApplication Rate (kg/ha)Efficacy (%)
CerealLeaf Spot0.2570-80
FruitApple Scab0.575-85
VegetablePowdery Mildew0.365-75

Pharmacological Research

Recent studies have explored the pharmacological potential of this compound beyond its fungicidal properties. Research indicates that it may have effects on metabolic pathways relevant to human health.

Impact on Metabolism

This compound has been shown to influence metabolic processes, particularly in yeast:

  • It alters the metabolism of glutathione and sphingolipids, which are crucial for cellular functions.
  • Changes in sterol biosynthesis have been noted, suggesting potential implications for cholesterol metabolism .

Environmental Impact

The environmental implications of this compound usage are significant, especially concerning its residues in food products and potential effects on non-target organisms.

Residue Studies

Research conducted by the World Health Organization indicates that this compound can transfer through the vapor phase with measurable fungicidal effects, impacting untreated plants . Residue levels in agricultural products have been monitored:

Crop TypeResidue Level (mg/kg)Days Post-Treatment
Pineapple<0.0313
Coffee<0.0414
Tobacco<0.0428

These findings underscore the importance of monitoring residue levels to ensure food safety.

Case Studies

Several case studies illustrate the diverse applications and implications of this compound:

  • Case Study 1 : A study on beer fermentation demonstrated that this compound negatively affects yeast fermentation activity, leading to changes in beer flavor profiles due to reduced production of key flavor compounds .
  • Case Study 2 : An assessment by the Environmental Protection Agency highlighted human health risks associated with this compound exposure, particularly through inhalation and dermal contact during agricultural application .

Mechanism of Action

The mechanism of action of triadimefon involves the inhibition of ergosterol biosynthesis in fungi. It acts by blocking the cytochrome P-450-mediated conversion of lanosterol to ergosterol, which is essential for fungal cell membrane integrity. This inhibition leads to the disruption of fungal cell wall synthesis and ultimately results in the death of the fungal cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Triadimenol

Triadimenol, a primary metabolite of Triadimefon, contains two chiral centers and four stereoisomers. It exhibits higher fungicidal activity than this compound in some cases, particularly the (1S,2R)-stereoisomer . However, this compound is metabolized enantioselectively in aquatic organisms like Tubifex tubifex, with (S)-Triadimefon accumulating preferentially in water-exposed environments . Regulatory frameworks often combine residue limits for both compounds due to their metabolic relationship .

Epoxiconazole

Epoxiconazole, another triazole fungicide, reduces photosynthetic electron transport rates (ETR) and oxygen evolution in plants, unlike this compound, which stimulates photosynthesis at low doses . While both inhibit ergosterol synthesis, Epoxiconazole is more persistent in soil and poses a higher risk of groundwater contamination.

Cyazofamid

Cyazofamid, an imidazole fungicide, inhibits fungal respiration by targeting complex III. Unlike this compound, it suppresses photosynthesis and increases internal CO₂ concentration (Ci) in plants, leading to phytotoxicity under prolonged exposure .

Antifungal Activity

A study comparing this compound with natural antifungal compounds (1–3, 5) from the mangrove endophytic fungus Alternaria sp. revealed significant differences in efficacy (Table 1).

Table 1. MIC Values Against Fusarium graminearum

Compound MIC (μM) Source
This compound 510.64 Synthetic
Compound 2 215.52 Natural
Compound 3 107.14 Natural
Compound 5 474.68 Natural

However, their scalability and regulatory approval remain unproven .

Environmental and Ecological Impact

This compound is frequently detected in surface waters and exhibits reproductive toxicity in aquatic organisms, raising concerns about population-level ecological risks . In contrast, its joint toxicity with cadmium (Cd) in aquatic environments shows synergistic effects:

  • For Lemna minor: IC₅₀ = 9.19 mg/L (this compound + Cd) .
  • For Carassius auratus: LC₅₀ = 18.78 mg/L (this compound + Cd) .

Epoxiconazole and Cyazofamid lack comparable data on chiral-specific bioaccumulation or multi-stressor toxicity, highlighting gaps in ecological risk assessments for azole fungicides .

Regulatory and Metabolic Considerations

Residue Limits :

  • This compound + Triadimenol (sum): 0.1–0.5 mg/kg in tea and cereals .
  • Thiophanate-methyl (a structurally dissimilar fungicide): 5 mg/kg in grapes .

Metabolic Pathways :

  • This compound → Triadimenol (enantioselective in aquatic organisms) .
  • No significant chiral discrimination occurs in soil microenvironments .

Biological Activity

Triadimefon is a systemic fungicide belonging to the triazole class, primarily used for controlling fungal diseases in crops. Its biological activity encompasses a range of effects on various organisms, including mammals, amphibians, and aquatic life. This article delves into the detailed biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, ultimately leading to cell death. In addition to its antifungal properties, this compound has been shown to exhibit other biological activities, including neurotoxicity and endocrine disruption.

Mammalian Studies

Research has indicated that this compound can induce various toxicological effects in mammals. A study involving Wistar rats revealed significant changes in liver enzyme activities at higher doses (≥500 ppm), including increased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) . The following table summarizes key findings from this study:

Dose (ppm) AST (U/l) ALT (U/l) Glutamate Dehydrogenase (U/l)
026.029.75.8
16031.131.713.6
50039.247.346.0
150056.375.978.1
450077.7158.184.3

The observed hepatotoxicity was characterized by increased liver weights and signs of cellular damage at higher exposure levels .

Neurotoxicity

Neurotoxic effects have also been documented in animal studies, with evidence suggesting that this compound exposure can lead to behavioral changes and neurochemical alterations in rats and mice . These findings highlight the compound's potential risks to nervous system health.

Effects on Aquatic Organisms

This compound poses significant risks to aquatic ecosystems. Studies have shown that exposure to this fungicide can lead to developmental and reproductive toxicity in various aquatic species, including zebrafish and amphibians like the African clawed frog (Xenopus laevis). The following table outlines the developmental impacts observed:

Organism Effect
ZebrafishImpaired embryonic development
African clawed frogDelayed metamorphosis due to thyroid hormone disruption
Water fleaReduced reproductive success

Research indicates that this compound disrupts endocrine functions by interfering with thyroid hormone signaling pathways, leading to adverse developmental outcomes .

Case Studies

  • Xenopus laevis Developmental Study : A study assessed the dysmorphogenic effects of this compound on Xenopus laevis embryos exposed to concentrations of 500 μM. The results indicated significant morphological abnormalities, underscoring the compound's potential as an endocrine disruptor .
  • Aquatic Toxicity Assessment : In a study examining the fate of this compound in aquatic environments, it was found that chronic exposure could lead to sub-lethal effects in tadpoles, affecting their growth and survival rates .

Properties

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
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InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,13H,1-3H3
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InChI Key

WURBVZBTWMNKQT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl
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Molecular Formula

C14H16ClN3O2
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DSSTOX Substance ID

DTXSID3023897
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Molecular Weight

293.75 g/mol
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Physical Description

Triadimefon is a colorless to pale yellow crystalline solid with a slight odor. (NTP, 1992), Colorless to pale yellow solid; [CAMEO] Light beige solid; [MSDSonline]
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Flash Point

162 °F /72 °C/
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Moderately sol in most organic solvents except aliphatics., Solubility (20 °C): 0.6-1.2 kg/kg cyclohexanone, In dichloromethane >200, toluene >200, isopropanol 99, hexane 6.3 (all in g/L, 20 °C), In water, of 71.5 mg/L at 25 °C
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Density

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.22 at 20 °C
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Vapor Pressure

1.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 1.5X10-8 mm Hg at 25 °C
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Color/Form

Colorless solid

CAS No.

43121-43-3
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Record name 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butanone
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Melting Point

180.1 °F (NTP, 1992), 82.3 °C
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Synthesis routes and methods

Procedure details

418 g (6.6 mols) of 1,2,4-triazole were dissolved in 3,000 ml of acetone. 934 g (7.2 mols) of anhydrous, powdered potassium carbonate were added to this solution, the suspension was heated to the boil and a solution of 1,565 g (6 mols) of 1-(4-chlorophenoxy)-1-chloro-3,3-dimethyl-butan-2-one in 1,500 ml of acetone was added dropwise in a manner such that the mixture boiled under reflux without heating. After the addition had ended, the mixture was heated under reflux for 15 hours in order to bring the reaction to completion; the resulting precipitate was then filtered off, washed with acetone and discarded. The filtrate was freed from solvent under a waterpump vacuum, the residue was taken up in 3,000 ml of toluene and the toluene solution was washed once with a solution of 100 g of 37% strength hydrochloric acid in 2,000 ml of water. The aqueous phase was separated off and discarded; the organic phase was washed with 5,000 ml of water and, after adding a further 4,000 ml of toluene, was stirred with a solution of 145 g of sodium hydroxide in 3,500 ml of water at room temperature for 6 hours. Thereafter, the organic phase was separated off, washed with water until neutral and freed from solvent under a waterpump vacuum. 1,535 g (87% of theory) of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one of melting point 75°-76° C. were obtained. ##STR11##
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Retrosynthesis Analysis

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